molecular formula C8H5Cl2NS B6230623 4,6-dichloro-3-methylthieno[2,3-b]pyridine CAS No. 2137806-76-7

4,6-dichloro-3-methylthieno[2,3-b]pyridine

Cat. No.: B6230623
CAS No.: 2137806-76-7
M. Wt: 218.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-3-methylthieno[2,3-b]pyridine is a heterocyclic aromatic organic compound characterized by the presence of a thieno[2,3-b]pyridine core with chlorine and methyl substituents at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-3-methylthieno[2,3-b]pyridine typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted thiophenes with pyridine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the thieno[2,3-b]pyridine core.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-3-methylthieno[2,3-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of less oxidized species.

  • Substitution: Chlorine atoms on the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 4,6-dichloro-3-methylthieno[2,3-b]pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its derivatives may exhibit pharmacological properties that are beneficial in treating specific health conditions.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and other high-performance polymers.

Mechanism of Action

The mechanism by which 4,6-dichloro-3-methylthieno[2,3-b]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific biological system and the desired outcome.

Comparison with Similar Compounds

  • 4,6-Dichloro-2-methylthieno[2,3-b]pyridine

  • 3,5-Dichlorothieno[2,3-b]pyridine

  • 2,4-Dichlorothieno[2,3-b]pyridine

Uniqueness: 4,6-Dichloro-3-methylthieno[2,3-b]pyridine stands out due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to similar compounds, its unique structural features may lead to different biological activities and industrial uses.

Properties

CAS No.

2137806-76-7

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.